2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane
Overview
Description
2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane is an organic compound that features a cyclohexene ring fused to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of cyclohex-3-en-1-yl derivatives with dioxane precursors under specific conditions. One common method involves the use of cyclohex-3-en-1-ylmethanol and trimethyl orthoformate in the presence of an acid catalyst to form the desired dioxane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the dioxane ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-en-1-yl ketones, while reduction may produce cyclohex-3-en-1-yl alcohols.
Scientific Research Applications
2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for investigating metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-ylmethanol: A precursor in the synthesis of 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane.
Cyclohex-3-en-1-ylacetic acid: Another compound with a similar cyclohexene ring structure.
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate: A related compound used in organic synthesis.
Uniqueness
This compound is unique due to its fused dioxane and cyclohexene rings, which confer distinct chemical properties and reactivity. This structural feature makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
2-cyclohex-3-en-1-yl-4,4,6-trimethyl-1,3-dioxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-10-9-13(2,3)15-12(14-10)11-7-5-4-6-8-11/h4-5,10-12H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPPRQDLDOPKFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC(O1)C2CCC=CC2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287566 | |
Record name | 2-(cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61920-35-2 | |
Record name | NSC51585 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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